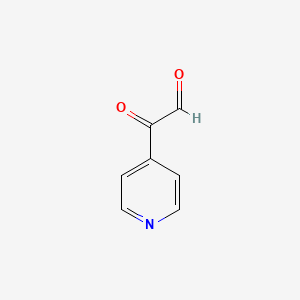

Oxo(pyridin-4-yl)acetaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-oxo-2-pyridin-4-ylacetaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO2/c9-5-7(10)6-1-3-8-4-2-6/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZFYLDICGWHVGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(=O)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10596282 | |

| Record name | Oxo(pyridin-4-yl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10596282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54014-98-1 | |

| Record name | Oxo(pyridin-4-yl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10596282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Oxo Pyridin 4 Yl Acetaldehyde

Convergent and Divergent Synthetic Pathways to Oxo(pyridin-4-yl)acetaldehyde

Scientific literature primarily focuses on a direct oxidative approach from a readily available pyridine (B92270) derivative. A convergent synthesis, which would involve the coupling of two or more fragments to assemble the target molecule, is not a commonly reported strategy for this compound. Similarly, specific divergent pathways, where a common intermediate is used to generate a library of related structures including this compound, are not extensively detailed. The most practical and reported pathway is a linear synthesis involving the functional group transformation of 4-acetylpyridine (B144475).

While catalytic coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds, their specific application for the direct synthesis of α-ketoaldehydes like this compound is not prominently described. Methodologies such as Suzuki, Heck, or Sonogashira couplings are typically employed to build the carbon skeleton of larger molecules and are not the standard approach for introducing the glyoxal (B1671930) functionality to a pre-existing pyridine ring. Research into the direct coupling of functionalized single-carbon units to a pyridine derivative to form the desired keto-aldehyde structure is not widely available.

The most established method for the preparation of this compound is through the oxidation of the α-methyl group of 4-acetylpyridine. This transformation falls under a class of reactions known as Riley oxidations. google.combaranlab.org The Riley oxidation specifically utilizes selenium dioxide (SeO₂) to convert a methylene (B1212753) group adjacent to a carbonyl into a new carbonyl group, thus forming a 1,2-dicarbonyl compound. google.comgoogle.comrsc.org

The reaction proceeds via the enol form of 4-acetylpyridine, which attacks the electrophilic selenium center of SeO₂. google.comresearchgate.net This is followed by a series of steps including an ene reaction and a google.comscholaris.ca-sigmatropic rearrangement, ultimately leading to the elimination of elemental selenium (in its red amorphous form) and water to yield the desired product, this compound. baranlab.orggoogle.com The general mechanism is a reliable method for synthesizing α-ketoaldehydes from the corresponding methyl ketones. baranlab.org

Another potential, though less direct, oxidative strategy involves the gas-phase catalytic oxidation of 4-methylpyridine. Studies have shown that using modified vanadium oxide catalysts can oxidize the methyl group to form pyridine-4-carbaldehyde and isonicotinic acid. nih.govprinceton.edu While this does not directly yield the target glyoxal, it highlights methods for oxidizing methyl groups on the pyridine ring, which could potentially be adapted.

Carbonyl condensation reactions, such as the Claisen or aldol (B89426) condensations, are fundamental for C-C bond formation but are not typically suited for the direct synthesis of α-ketoaldehydes from simpler precursors. These reactions generally lead to β-hydroxy carbonyls, α,β-unsaturated carbonyls, or β-dicarbonyl compounds. While multi-step pathways involving condensation reactions could theoretically be devised, direct carbonyl condensation strategies for the specific formation of the this compound structure are not standard or widely reported in the chemical literature.

Optimization of Reaction Conditions and Yields in this compound Synthesis

The optimization of the Riley oxidation of 4-acetylpyridine is crucial for achieving a high yield of this compound while minimizing side reactions. Key parameters that can be adjusted include the solvent, temperature, reaction time, and stoichiometry of the oxidant.

Selenium dioxide oxidations are commonly performed in solvents such as 1,4-dioxane, ethanol, or acetic acid. google.comresearchgate.net The reaction often requires heating to proceed at a reasonable rate, with temperatures typically around 100 °C. researchgate.net The reaction time is also a critical factor, with typical durations ranging from a few hours to overnight, depending on the substrate and specific conditions. Monitoring the reaction progress via techniques like Thin-Layer Chromatography (TLC) is essential to determine the optimal time for quenching the reaction. An excess of selenium dioxide is sometimes used to ensure complete conversion of the starting material. researchgate.net

Table 1: Representative Conditions for Riley Oxidation of Methyl Ketones

| Parameter | Condition | Rationale/Effect on Yield |

| Oxidant | Selenium Dioxide (SeO₂) | Stoichiometric or slight excess ensures complete conversion. |

| Solvent | 1,4-Dioxane (often with a small amount of water) | A common solvent that is relatively inert and has a suitable boiling point. Water can be involved in the mechanism. |

| Temperature | 80-110 °C | Heating is required to overcome the activation energy. Temperatures that are too high can lead to decomposition and side products. |

| Reaction Time | 4-12 hours | Must be optimized to maximize product formation and minimize degradation. |

| Work-up | Filtration of elemental selenium, extraction | The solid selenium byproduct is typically removed by filtration through celite. Standard aqueous work-up and chromatographic purification isolates the product. |

This table presents generalized conditions for the Riley oxidation, which are applicable to the synthesis of this compound from 4-acetylpyridine.

Novel Reagent Systems and Green Chemistry Principles Applied to this compound Preparation

In line with the principles of green chemistry, efforts have been made to improve the environmental footprint of oxidation reactions. orgchemres.org A significant drawback of the traditional Riley oxidation is the use of stoichiometric amounts of highly toxic selenium dioxide. baranlab.org

A greener alternative involves using a catalytic amount of selenium dioxide in conjunction with a co-oxidant, such as tert-Butyl hydroperoxide (t-BuOOH). rsc.org In this catalytic cycle, the co-oxidant re-oxidizes the reduced selenium species back to the active Se(IV) state, allowing for a significant reduction in the amount of selenium reagent required. This approach minimizes toxic waste and improves the atom economy of the reaction.

The development of environmentally benign synthesis protocols also includes the exploration of greener solvents. While classic Riley oxidations use solvents like dioxane, research into similar oxidative transformations has explored the use of more sustainable options, such as ionic liquids or deep eutectic solvents, which offer advantages like low vapor pressure and recyclability. Furthermore, the use of molecular oxygen as the ultimate oxidant is a key goal in green oxidation chemistry. orgchemres.org Catalyst systems that can utilize air or pure oxygen as the terminal oxidant are highly desirable for large-scale, sustainable chemical production. While not specifically detailed for this compound, these green principles represent the direction of modern synthetic methodology development.

Chemical Reactivity and Mechanistic Investigations of Oxo Pyridin 4 Yl Acetaldehyde

Reactivity of the Aldehyde Functional Group in Oxo(pyridin-4-yl)acetaldehyde

The aldehyde functional group in this compound is highly activated and serves as the primary site for initial chemical transformations. The presence of the adjacent electron-withdrawing ketone group enhances the electrophilicity of the aldehyde carbon, making it more susceptible to nucleophilic attack than a typical aryl aldehyde. nih.gov In many contexts, particularly in the presence of water, aryl glyoxals like this compound exist in equilibrium with their more stable monohydrate form, a geminal diol, which is a product of formal nucleophilic water addition. nih.gov

The enhanced electrophilicity of the aldehyde carbon makes it a prime target for a wide range of nucleophiles. These addition reactions are often the first step in more complex transformations, such as multicomponent reactions used to build heterocyclic scaffolds. rsc.orgmatilda.science The reactivity of the aldehyde allows for the formation of C-C, C-N, and C-O bonds.

Aryl glyoxals are extensively used in multicomponent reactions to synthesize diverse oxygen-containing heterocycles like furans and pyrans. nih.govresearchgate.net For instance, the gold-catalyzed three-component reaction of an aryl glyoxal (B1671930), an amine, and a terminal alkyne yields highly substituted furans. nih.gov While specific studies on the stereochemical outcomes of nucleophilic additions to this compound are not extensively documented, the principles of stereocontrol in reactions of aldehydes would apply. The stereochemistry of the product would be influenced by factors such as the use of chiral catalysts, the steric bulk of the nucleophile and the substrate, and the reaction conditions.

Table 1: Examples of Nucleophilic Addition Reactions at the Aldehyde Group of Aryl Glyoxals

| Nucleophile Type | Reagent Example(s) | Resulting Structure/Intermediate | Reference |

|---|---|---|---|

| Carbon Nucleophiles | Terminal Alkynes, Malononitrile (B47326) | Furan and Pyran derivatives | nih.gov |

| Nitrogen Nucleophiles | Primary Amines, Hydrazines | Imines, Hydrazones, Heterocycles | rsc.org |

The aldehyde group is readily susceptible to oxidation to form the corresponding carboxylic acid derivative, 2-oxo-2-(pyridin-4-yl)acetic acid. This is a characteristic reaction of aldehydes and can be achieved using a variety of common oxidizing agents. Strong oxidants such as potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in acidic conditions are effective for this transformation. Milder, more selective oxidizing agents can also be employed to minimize potential side reactions involving other parts of the molecule. This oxidation provides a direct route to an important class of α-keto acids.

Reactivity of the Ketone Functional Group in this compound

The ketone carbonyl can react with nucleophiles, often in a sequential manner after an initial reaction at the aldehyde center. It is a key participant in multicomponent condensation reactions that lead to the formation of complex heterocyclic systems. For example, reactions involving aryl glyoxals, 1,3-dicarbonyl compounds like 4-hydroxycoumarin, and a nitrogen source such as an amine or a nitrile source like malononitrile can produce fused pyran derivatives. nih.gov In these reactions, the ketone acts as an electrophilic site for intramolecular cyclization following the initial intermolecular reaction at the aldehyde.

Table 2: Examples of Condensation Reactions Involving the Ketone Group of Aryl Glyoxals

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Resulting Heterocycle | Reference |

|---|---|---|---|---|

| 4-Hydroxycoumarin | Malononitrile | Graphene Oxide | Dihydropyrano[c]chromene | nih.gov |

| 1-Naphthol | Malononitrile | Mg-Al Hydrotalcite (Microwave) | 4H-Benzo[h]chromene | nih.gov |

Keto-enol tautomerism is a fundamental process for many ketones and aldehydes that possess an α-hydrogen. masterorganicchemistry.com However, in the case of this compound, the carbon atom situated between the aldehyde and ketone carbonyls bears no hydrogen atoms. Consequently, conventional keto-enol tautomerism involving the formation of an enol at the ketone site is not possible for this molecule. youtube.com

The dominant equilibrium for this and other aryl glyoxals is the hydration of the highly electrophilic aldehyde group to form a stable geminal diol. nih.gov This equilibrium means that in aqueous or protic solvents, the molecule may exist predominantly as 2,2-dihydroxy-1-(pyridin-4-yl)ethan-1-one rather than in its dicarbonyl form. Studies on structurally related α-pyridyl-acetophenones have shown that the pyridine (B92270) ring can influence enol stability, but these findings are not directly applicable to this compound due to the absence of the requisite α-hydrogen. rsc.org

Transformations Involving the Pyridine Ring System of this compound

The pyridine ring offers a third site for reactivity, allowing for modifications that can tune the electronic properties and steric profile of the entire molecule.

The basic nitrogen atom of the pyridine ring can be targeted by electrophiles. It can be alkylated to form N-alkyl pyridinium (B92312) salts or oxidized to an N-oxide. The formation of a pyridinium salt significantly increases the electron-withdrawing nature of the ring, making the C4 position (para to the nitrogen) highly electrophilic and susceptible to attack by nucleophiles. frontiersin.orgdocumentsdelivered.com This provides a pathway for the C4-arylation or C4-alkylation of the pyridine ring.

Furthermore, the pyridine ring can undergo transformations through microbial or enzymatic pathways. For instance, certain microorganisms are capable of hydroxylating the pyridine ring at various positions as part of their metabolic degradation pathways. nih.govnih.gov While direct electrophilic aromatic substitution on the pyridine ring is generally challenging due to its electron-deficient nature, such reactions can be performed under specific, often harsh, conditions.

Based on the current scientific literature available, a detailed elucidation of the reaction mechanisms for this compound through kinetic and spectroscopic studies has not been extensively reported. While general principles of reactivity for aldehydes, pyridines, and oxo compounds are well-established, specific mechanistic investigations, including kinetic data and detailed spectroscopic analysis for this particular compound, are not readily found in the public domain.

Therefore, it is not possible to provide specific research findings or data tables concerning the kinetic and spectroscopic studies of this compound's reaction mechanisms at this time. Further experimental research would be required to generate the data necessary for such a detailed analysis.

Synthesis and Exploration of Oxo Pyridin 4 Yl Acetaldehyde Derivatives and Analogues

Synthetic Routes to Oxime Derivatives of Oxo(pyridin-4-yl)acetaldehyde

The synthesis of oxime derivatives from aldehydes is a fundamental transformation in organic chemistry, often proceeding via the reaction of an aldehyde with hydroxylamine (B1172632) or its salts. This reaction is a versatile method for the preparation of oximes, which can exist as E/Z isomers. A common procedure involves the reaction of the corresponding aldehyde with hydroxylamine hydrochloride in the presence of a base.

One general approach to synthesizing oxime derivatives involves the preparation of nitrile oxides from aldoximes, which are then used in cycloaddition reactions. This method has been successfully employed for the synthesis of complex heterocyclic systems like pyrazolo[4′,3′:5,6]pyrano[4,3-c] mdpi.comnih.govoxazoles from substituted pyrazole-4-carbaldehydes mdpi.com. The initial step in this sequence is the formation of the aldoxime by treating the aldehyde with hydroxylamine.

Applying this principle to this compound, the corresponding oxime can be synthesized by reacting the aldehyde with hydroxylamine. The reaction would likely proceed by nucleophilic addition of hydroxylamine to the aldehyde carbonyl group, followed by dehydration to yield the oxime. The specific reaction conditions, such as solvent and temperature, would need to be optimized to ensure high yield and selectivity for the desired isomer.

| Derivative Name | Starting Material | Reagent | Potential Isomers |

| This compound oxime | This compound | Hydroxylamine | E/Z isomers |

| Substituted this compound oximes | Substituted this compound | Hydroxylamine | E/Z isomers |

Design and Synthesis of Functionalized Analogues of this compound

The functionalization of the pyridine (B92270) ring is a key strategy for creating analogues of this compound with potentially novel properties. Several synthetic methodologies can be employed to introduce a variety of substituents onto the pyridine scaffold.

One flexible approach is a three-component reaction involving lithiated alkoxyallenes, nitriles, and carboxylic acids to produce highly substituted pyridin-4-ol derivatives chim.it. These pyridin-4-ols can then be converted to pyridin-4-yl nonaflates, which are versatile precursors for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of functional groups at the 4-position of the pyridine ring chim.it.

Another innovative method for constructing highly functionalized pyridines is through a rhodium carbenoid-induced ring expansion of isoxazoles nih.gov. This process, followed by rearrangement and oxidation, provides a conceptually distinct route to substituted pyridines from readily available starting materials nih.gov.

Furthermore, direct C-H functionalization of pyridines represents a powerful tool for their derivatization. While meta-C-H functionalization is often challenging due to the inherent electronic properties of the pyridine ring, specific methods have been developed to achieve this transformation researchgate.net. Additionally, dearomatization-rearomatization strategies have been employed for the regioselective introduction of alkyl groups at the C4 position of the pyridine ring researchgate.net.

| Synthetic Method | Starting Materials | Type of Analogue | Key Features |

| Three-component reaction | Lithiated alkoxyallenes, nitriles, carboxylic acids | Substituted Pyridin-4-ols | Flexible and allows for diverse substitution chim.it. |

| Rhodium carbenoid-induced ring expansion | Isoxazoles, vinyldiazomethanes | Highly substituted pyridines | Conceptually novel route to complex pyridines nih.gov. |

| C4-Alkylation via dearomatization-rearomatization | Pyridine, Aldehydes | 4-Alkylpyridines | Enables late-stage functionalization researchgate.net. |

Structure-Reactivity Relationships in Modified this compound Scaffolds

The relationship between the structure of pyridine derivatives and their chemical reactivity or biological activity is a critical aspect of drug design and materials science. Studies on various pyridine-containing compounds have revealed that the nature and position of substituents on the pyridine ring can significantly influence their properties.

A review of the structure-antiproliferative activity relationship of pyridine derivatives indicated that the presence of methoxy (B1213986) (-OCH3), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups can enhance their activity against cancer cell lines mdpi.com. Conversely, the introduction of halogen atoms or bulky groups was found to decrease antiproliferative activity mdpi.com. This suggests that for analogues of this compound, the incorporation of electron-donating and hydrogen-bonding groups could be a promising strategy to modulate their biological profile.

| Substituent Type | Potential Effect on Reactivity/Activity | Rationale |

| Electron-donating groups (-OH, -OCH3, -NH2) | Enhanced biological activity mdpi.com | Increased electron density on the pyridine ring can modulate interactions with biological targets. |

| Electron-withdrawing groups (halogens) | Decreased biological activity mdpi.com | Can alter the electronic distribution and binding properties of the molecule. |

| Bulky groups | Decreased biological activity mdpi.com | Steric hindrance may prevent optimal binding to target sites. |

Advanced Spectroscopic Characterization of Oxo Pyridin 4 Yl Acetaldehyde and Its Adducts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of Oxo(pyridin-4-yl)acetaldehyde. Both ¹H and ¹³C NMR would provide critical information regarding the chemical environment of each atom.

In ¹H NMR, the protons of the pyridine (B92270) ring are expected to appear in the aromatic region of the spectrum. Due to the electron-withdrawing nature of the nitrogen atom and the oxo-acetaldehyde group, these protons would be deshielded. Specifically, the protons ortho to the nitrogen (at the 2 and 6 positions) would likely resonate at a lower field compared to the protons meta to the nitrogen (at the 3 and 5 positions). The aldehydic proton, being directly attached to a carbonyl group, would exhibit a characteristic downfield shift.

Conformational analysis of this compound can also be investigated using advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments. These can reveal through-space interactions between protons, providing insights into the preferred orientation of the oxo-acetaldehyde side chain relative to the pyridine ring. The dynamic exchange between different conformations can be studied using variable temperature NMR experiments. rsc.orgrsc.orgcopernicus.org

Expected ¹H NMR Chemical Shifts for this compound (in CDCl₃)

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aldehydic H | 9.5 - 10.5 | Singlet |

| Pyridine H-2, H-6 | 8.7 - 9.0 | Doublet |

Note: These are estimated values based on the analysis of similar compounds.

In ¹³C NMR spectroscopy, the carbonyl carbons of the aldehyde and ketone functionalities would be readily identifiable by their characteristic downfield chemical shifts, typically in the range of 190-200 ppm. The carbon atoms of the pyridine ring would also show distinct signals, with the carbons adjacent to the nitrogen atom appearing at a lower field.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula, C₇H₅NO₂.

Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation. The molecular ion peak (M⁺) would be observed, and key fragment ions would arise from the cleavage of the bond between the carbonyl groups and the loss of small neutral molecules like CO. A prominent fragmentation pathway would likely involve the loss of the formyl group (CHO), leading to a pyridinoyl cation. Further fragmentation of the pyridine ring would also be observed.

The analysis of adducts of this compound, for instance, with biological nucleophiles, can be effectively studied using soft ionization techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI). These methods allow for the ionization of the intact adduct, enabling the determination of its molecular weight and subsequent structural characterization through tandem mass spectrometry (MS/MS) experiments.

Expected Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

|---|---|

| 135 | [M]⁺ |

| 106 | [M-CHO]⁺ |

Note: These are predicted fragmentation patterns based on the structure of the compound.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups.

The IR spectrum of this compound is expected to show strong absorption bands corresponding to the carbonyl stretching vibrations. Due to the presence of two carbonyl groups, two distinct C=O stretching bands would be anticipated in the region of 1680-1740 cm⁻¹. The aldehydic C-H stretch would give rise to one or two characteristic weak bands in the range of 2700-2900 cm⁻¹. The aromatic C-H stretching vibrations of the pyridine ring would appear above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the ring would be observed in the 1400-1600 cm⁻¹ region. pw.edu.plchemicalbook.comnih.gov

Raman spectroscopy would provide complementary information. The symmetric vibrations of the pyridine ring are often strong in the Raman spectrum. The carbonyl stretching vibrations would also be observable. The combination of IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule. cdnsciencepub.comcdnsciencepub.comnih.gov

Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

|---|---|---|

| Aldehydic C-H Stretch | 2700 - 2900 | IR |

| Aromatic C-H Stretch | > 3000 | IR, Raman |

| C=O Stretch (Ketone) | 1680 - 1710 | IR, Raman |

| C=O Stretch (Aldehyde) | 1710 - 1740 | IR, Raman |

Note: These are predicted frequency ranges based on the functional groups present.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The presence of the conjugated system, encompassing the pyridine ring and the two carbonyl groups, in this compound is expected to give rise to characteristic absorption bands in the UV-Vis spectrum.

The π → π* transitions, associated with the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are expected to be the most intense absorptions and would likely occur in the UV region. The n → π* transitions, involving the excitation of a non-bonding electron from the oxygen atom of the carbonyl groups to a π* antibonding orbital, are also anticipated. These transitions are typically weaker in intensity and appear at longer wavelengths compared to the π → π* transitions. jove.comlibretexts.orgshimadzu.com

The position and intensity of these absorption bands are sensitive to the solvent polarity and the formation of adducts. For example, the formation of an adduct at one of the carbonyl groups would alter the electronic structure and lead to a shift in the absorption maximum (λmax). This property can be utilized to study the kinetics and thermodynamics of adduct formation.

Expected UV-Vis Absorption Maxima for this compound

| Electronic Transition | Expected λmax Range (nm) |

|---|---|

| π → π* | 220 - 280 |

Note: These are estimated ranges based on the chromophores present in the molecule.

Computational and Theoretical Studies on Oxo Pyridin 4 Yl Acetaldehyde

Quantum Chemical Calculations for Electronic Structure and Frontier Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic properties of Oxo(pyridin-4-yl)acetaldehyde. Methods like Density Functional Theory (DFT) are commonly employed to determine the molecule's ground-state electronic structure, electron density distribution, and the nature of its chemical bonds. A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the region of the molecule most likely to donate electrons in a chemical reaction, while the LUMO indicates the most probable site for electron acceptance. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the pyridine (B92270) ring, particularly the nitrogen atom with its lone pair of electrons, and potentially the oxygen atoms of the carbonyl groups. The LUMO, conversely, is anticipated to be distributed over the electron-deficient α-ketoaldehyde moiety, specifically the carbon atoms of the two carbonyl groups, making them susceptible to nucleophilic attack. The electron-withdrawing nature of the pyridin-4-yl group influences the electronic distribution across the entire molecule.

Table 1: Calculated Electronic Properties of an Analogous 2-Acetylpyridine (B122185) Derivative

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.1 eV |

| HOMO-LUMO Gap (η) | 4.4 eV |

| Ionization Energy (IE) | 6.5 eV |

| Electron Affinity (EA) | 2.1 eV |

| Global Electrophilicity (ω) | 2.5 eV |

Note: Data is for a 2-acetylpyridine derivative and serves as an illustrative example. Values were calculated using DFT (B3LYP/6-311G). researchgate.net

These calculations underscore how the interplay between the pyridine ring and the carbonyl group dictates the electronic landscape and reactivity of the molecule.

Density Functional Theory (DFT) Applications in Predicting Spectroscopic Parameters

Density Functional Theory has become an indispensable tool for predicting the spectroscopic properties of organic molecules, offering results that often correlate well with experimental data. For this compound, DFT calculations can provide valuable predictions for its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be computed by calculating the vibrational frequencies of the molecule's normal modes. These calculations, often performed using methods like B3LYP with a 6-31G(d) basis set, can help in the assignment of experimental IR bands. sid.ir For this compound, the most characteristic vibrations would be the C=O stretching frequencies of the ketone and aldehyde groups, typically expected in the 1680-1720 cm⁻¹ region. The pyridine ring stretching vibrations are also significant, usually appearing in the 1400-1600 cm⁻¹ range. sid.ir

Table 2: Predicted Key IR Vibrational Frequencies for a Pyridyl Ketone Analogue

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Expected Intensity |

|---|---|---|

| C-H Stretch (Pyridine) | 3050-3100 | Medium |

| C=O Stretch (Ketone) | ~1700 | Strong |

| C=O Stretch (Aldehyde) | ~1715 | Strong |

| C=N/C=C Stretch (Pyridine Ring) | 1580-1610 | Strong |

| C-H In-plane Bend | 1100-1300 | Medium |

Note: Frequencies are illustrative, based on DFT calculations for analogous pyridyl ketones. Scaling factors are often applied to theoretical frequencies to better match experimental values. sid.ir

NMR Spectroscopy: DFT can also be used to predict ¹H and ¹³C NMR chemical shifts. These calculations involve determining the magnetic shielding tensors of the nuclei. The predicted shifts for the protons on the pyridine ring and the aldehydic proton would be particularly informative for structure elucidation.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate electronic transitions and predict the UV-Vis absorption spectrum. For this compound, transitions involving the n→π* and π→π* electronic excitations of the carbonyl groups and the pyridine ring are expected. The n→π* transitions are typically of lower energy (longer wavelength) and lower intensity compared to the π→π* transitions.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time, providing insights into its conformational flexibility and how it interacts with other molecules, such as solvents or biological macromolecules.

Conformational Sampling: this compound has rotational freedom around the single bond connecting the pyridine ring to the glyoxal (B1671930) moiety and the C-C bond of the glyoxal itself. MD simulations can explore the potential energy surface associated with these rotations to identify the most stable conformers. The planarity of the molecule is a key question, as conjugation between the pyridine ring and the carbonyl groups would favor a more planar arrangement, but steric hindrance could lead to twisted conformations. Studies on related formyl pyridines have used DFT to investigate rotational barriers, finding that planar conformations are generally preferred.

Intermolecular Interactions: MD simulations are particularly useful for studying non-covalent interactions. In a solvent like water, the pyridine nitrogen and the two carbonyl oxygen atoms of this compound can act as hydrogen bond acceptors. mdpi.com MD simulations can quantify the strength and lifetime of these hydrogen bonds, revealing how the molecule is solvated. mdpi.comnih.gov These simulations can also model the interaction of the molecule with other solutes or at interfaces, providing a molecular-level understanding of its behavior in complex environments. mdpi.comacs.org

Table 3: Potential Intermolecular Interactions of this compound

| Interaction Type | Potential Site on this compound | Interacting Partner Example |

|---|---|---|

| Hydrogen Bond Acceptor | Pyridine Nitrogen | Water (H-O-H) |

| Hydrogen Bond Acceptor | Carbonyl Oxygens | Water (H-O-H), Alcohols (R-O-H) |

| π-π Stacking | Pyridine Ring | Aromatic molecules (e.g., benzene) |

Computational Modeling of Reaction Pathways and Transition States for this compound Transformations

A significant application of computational chemistry is the elucidation of reaction mechanisms. By mapping the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and, crucially, the transition states that connect them. This provides a detailed, energetic picture of how a chemical transformation occurs.

For this compound, several reaction types are of interest for computational modeling:

Nucleophilic Addition: The two carbonyl carbons are electrophilic and thus prone to nucleophilic attack. Computational studies can model the addition of nucleophiles like hydrides, organometallics, or amines. academie-sciences.fr By calculating the activation energies for attack at the ketonic versus the aldehydic carbonyl, the regioselectivity of such reactions can be predicted. The aldehydic carbonyl is generally more reactive towards nucleophiles than the ketonic carbonyl due to less steric hindrance and greater polarization.

Reduction/Oxidation: The reduction of the carbonyl groups to alcohols or the oxidation of the aldehyde to a carboxylic acid can be modeled. Calculations can help determine the most favorable reaction pathways and the energies of the transition states involved.

Tautomerization: The potential for keto-enol tautomerism can be investigated. DFT calculations can determine the relative stabilities of the keto and possible enol forms and the energy barrier for their interconversion.

To model these pathways, researchers typically locate the geometry of the transition state and then perform calculations to confirm it is a first-order saddle point on the potential energy surface. The energy difference between the reactants and the transition state gives the activation energy, which is directly related to the reaction rate. Such studies provide fundamental insights into the reactivity of this compound that can guide synthetic efforts. academie-sciences.fr

No Published Research Found for Specific Applications of this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a notable absence of published research detailing the specific applications of the chemical compound This compound in the requested areas of synthetic organic chemistry and chemical biology. While the compound is commercially available, its utilization as a building block for complex organic molecules, in the development of advanced materials such as fluorescent compounds, in the construction of agrochemical precursors, or in the creation of biochemical reagents for molecular detection is not documented in accessible scientific literature.

The inherent reactivity of this compound, which contains both an aldehyde and a ketone functional group, suggests its potential as a versatile intermediate in various chemical transformations. Aldehydes and ketones are known to participate in a wide array of reactions, including nucleophilic additions, condensations, and oxidations, which are fundamental to the synthesis of more complex molecular structures.

However, despite this theoretical potential, specific examples and detailed research findings regarding the practical application of this compound remain elusive. Searches for its Chemical Abstracts Service (CAS) number, 54014-98-1, in scholarly databases did not yield any specific studies that align with the outlined topics. The available information is limited to basic chemical properties and supplier details, without substantive scientific context or application-focused research.

Consequently, without verifiable and specific research findings, it is not possible to provide a thorough and scientifically accurate article on the applications of this compound in the specified fields of synthetic organic chemistry and chemical biology as requested. The creation of such an article would require speculation beyond the scope of existing scientific evidence.

Molecular Mechanisms of Biological Activity of Oxo Pyridin 4 Yl Acetaldehyde

Molecular Interactions and Binding Affinities with Target Enzymes

Due to the lack of in vitro inhibition studies, there is no information available regarding the molecular interactions or binding affinities of Oxo(pyridin-4-yl)acetaldehyde with COX, LOX, or AR enzymes.

Structure-Activity Relationship Studies at the Molecular Level for Enzyme Modulation

No structure-activity relationship (SAR) studies have been published that focus on this compound and its derivatives in the context of enzyme modulation.

Mechanistic Insights into Pathway Modulation in Biological Systems

Without foundational data on enzyme inhibition and molecular interactions, no mechanistic insights into how this compound might modulate biological pathways can be provided at this time.

Emerging Research Directions for Oxo Pyridin 4 Yl Acetaldehyde

Exploration of Catalytic Asymmetric Transformations Involving Oxo(pyridin-4-yl)acetaldehyde

The development of catalytic asymmetric transformations is a cornerstone of modern organic synthesis, enabling the selective production of single enantiomers of chiral molecules. While specific studies detailing the use of this compound as a substrate in such reactions are not prominent in current literature, its structure suggests potential. The presence of a prochiral aldehyde group makes it a candidate for various asymmetric reactions.

Future research could explore reactions such as:

Asymmetric Aldol (B89426) Additions: Using chiral catalysts to control the stereoselective addition of enolates to the aldehyde.

Asymmetric Allylations and Crotylations: Introducing chiral allyl or crotyl groups.

Asymmetric Reductions: Converting the aldehyde to a chiral alcohol using chiral reducing agents or catalysts.

The pyridine (B92270) ring itself could play a crucial role, potentially coordinating to a metal catalyst and influencing the stereochemical outcome of the reaction. The development of novel chiral ligands and organocatalysts could unlock the potential of this compound in synthesizing complex, enantiomerically pure molecules.

Integration into Automated Synthesis and Flow Chemistry Platforms

Automated synthesis and flow chemistry are revolutionizing the way chemical reactions are performed, offering advantages in terms of reproducibility, safety, and scalability. These platforms allow for precise control over reaction parameters such as temperature, pressure, and reaction time.

The integration of this compound into such systems could facilitate:

High-Throughput Screening: Rapidly testing various reaction conditions to optimize transformations involving the compound.

Library Synthesis: Efficiently generating a diverse range of derivatives for applications in drug discovery and materials science.

On-Demand Production: Producing specific quantities of desired products without the need for large-scale batch reactors.

The successful implementation would depend on the compound's stability and solubility under flow conditions. Telescoped or multistep flow syntheses could enable the direct conversion of simpler starting materials into complex molecules derived from this compound without isolating intermediates.

Investigation of Supramolecular Interactions and Self-Assembly Properties

The pyridine moiety is a well-established building block in supramolecular chemistry due to its ability to participate in a variety of non-covalent interactions, including hydrogen bonding, metal coordination, and π-π stacking. These interactions can drive the spontaneous organization of molecules into well-defined, higher-order structures.

Research into the supramolecular chemistry of this compound could investigate:

Self-Assembly: How the molecule organizes itself in solution and in the solid state. The interplay between the polar aldehyde group and the aromatic pyridine ring could lead to unique assembly motifs.

Coordination Chemistry: The use of the pyridine nitrogen to coordinate with metal ions, forming metallosupramolecular architectures like cages, grids, or polymers. nih.gov The resulting structures' properties would be dictated by the geometry of the metal center and the ligand itself.

Understanding these fundamental interactions is key to designing more complex systems with tailored functions.

Design of Novel Functional Materials Based on this compound Scaffolds

Building on the principles of supramolecular chemistry, this compound can be envisioned as a scaffold for creating novel functional materials. The aldehyde group provides a reactive handle for polymerization or for grafting the molecule onto surfaces, while the pyridine unit offers electronic and coordination properties.

Potential areas for the design of new materials include:

Coordination Polymers and Metal-Organic Frameworks (MOFs): By linking metal ions with the pyridine unit, extended networks with porous structures could be created. These materials have potential applications in gas storage, catalysis, and sensing.

Luminescent Materials: The pyridine ring is a component of many fluorescent molecules. rsc.orgresearchgate.net Modification of the this compound structure could lead to new compounds with interesting photophysical properties for use in OLEDs or chemical sensors.

Smart Materials: Materials that respond to external stimuli (e.g., light, heat, pH) could be developed by incorporating the scaffold into larger, responsive polymer systems.

While direct research on this compound in these emerging areas is yet to be widely published, its chemical structure presents a versatile platform for future innovation in catalysis, automated synthesis, and materials science.

Q & A

Q. What are the recommended synthetic routes for Oxo(pyridin-4-yl)acetaldehyde, and what are the critical steps for ensuring high yield and purity?

Methodological Answer: Synthesis typically involves multi-step reactions starting from pyridine derivatives. Key steps include:

- Aldehyde Introduction : Reacting pyridine-4-yl precursors with acetaldehyde derivatives under controlled acidic or basic conditions (e.g., using HCl or NaOH as catalysts) .

- Oxo Group Formation : Employing oxidation agents like KMnO₄ or CrO₃ in polar solvents (e.g., DMF or ethanol) at 60–80°C .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization to isolate the product .

Q. Critical Parameters :

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Aldehyde Formation | Acetaldehyde, HCl/NaOH, 50°C | Introduce aldehyde moiety |

| Oxidation | KMnO₄, DMF, 70°C | Generate oxo group |

| Purification | Silica gel chromatography | Remove unreacted precursors |

Q. How can researchers confirm the structural integrity of this compound using analytical techniques?

Methodological Answer:

- NMR Spectroscopy : Analyze ¹H and ¹³C NMR spectra to verify pyridine ring protons (δ 7.5–8.5 ppm) and aldehyde proton (δ 9.5–10 ppm). Compare with computational predictions or literature data .

- Mass Spectrometry (MS) : Use high-resolution MS to confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- HPLC : Monitor purity (>95%) using a C18 column and UV detection at 254 nm .

Q. What functional groups in this compound are reactive, and under what conditions?

Methodological Answer:

- Aldehyde Group : Undergoes nucleophilic addition (e.g., with amines or hydrazines) in ethanol at 25–40°C .

- Pyridine Ring : Participates in electrophilic substitution (e.g., nitration with HNO₃/H₂SO₄ at 0–5°C) .

- Oxo Group : Reducible to hydroxyl using NaBH₄ in methanol .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side reactions during synthesis?

Methodological Answer:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance aldehyde reactivity but may require strict anhydrous conditions to prevent hydrolysis .

- Catalyst Screening : Test Pd/C or enzyme catalysts for selective oxidation; adjust pH to stabilize intermediates .

- Temperature Gradients : Use stepwise heating (e.g., 50°C → 80°C) to control exothermic reactions .

Q. How should researchers address contradictions in spectroscopic data or unexpected byproduct formation?

Methodological Answer:

- Cross-Validation : Compare NMR/MS data with computational models (e.g., DFT calculations) to resolve peak assignment conflicts .

- Byproduct Analysis : Isolate impurities via preparative TLC and characterize them using IR/X-ray crystallography .

- Replicate Experiments : Vary one parameter (e.g., solvent) at a time to identify root causes .

Q. What computational tools are effective for predicting reaction pathways or stability of this compound?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA to model transition states for oxidation or substitution reactions .

- Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility or degradation pathways .

- Docking Studies : Assess binding affinity with biological targets (e.g., enzymes) using AutoDock Vina .

Q. What challenges arise during purification, and how can they be resolved?

Methodological Answer:

- Column Chromatography Issues : Optimize eluent polarity (e.g., adjust ethyl acetate:hexane ratio) to separate aldehydes from polar byproducts .

- Crystallization Difficulties : Use solvent pairs (e.g., ethanol/water) for gradual cooling. Add seed crystals to induce nucleation .

Q. How can the stability of this compound under varying storage or reaction conditions be systematically evaluated?

Methodological Answer:

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .

- pH-Dependent Studies : Dissolve the compound in buffers (pH 3–9) and track aldehyde group integrity using FTIR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.